molecular formula C11H14N2O2 B13148116 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13148116
M. Wt: 206.24 g/mol
InChI Key: UBGXEEAJOMDTRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .

Biological Activity

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid (CPMCA) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with CPMCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CPMCA is characterized by its unique cyclopentyl and methyl groups attached to the pyrimidine ring. Its structural formula can be represented as follows:

\text{C}_1_0\text{H}_{13}\text{N}_2\text{O}_2

The biological activity of CPMCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and immune responses. Research indicates that compounds in this class may inhibit specific kinases, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of autoimmune diseases .

Biological Activities

The following table summarizes the key biological activities associated with CPMCA:

Activity Description References
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential use in treating rheumatoid arthritis and similar conditions .
AnticancerExhibits cytotoxic effects against various cancer cell lines; mechanism involves apoptosis induction .
AntimicrobialShows activity against certain bacterial strains; potential for development as an antibiotic .
Kinase inhibitionFunctions as a selective inhibitor for kinases involved in cell signaling pathways .

Case Studies

  • Anti-inflammatory Effects : A study examined the effects of CPMCA on human synovial fibroblasts, revealing significant reductions in IL-6 production when treated with varying concentrations of the compound. This suggests potential therapeutic applications for inflammatory diseases .
  • Anticancer Activity : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that CPMCA exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating its effectiveness in inhibiting cancer cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Properties : Research indicated that CPMCA had notable antibacterial activity against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies show that CPMCA has a favorable bioavailability profile with moderate clearance rates. In animal models, it demonstrated an oral bioavailability of approximately 31.8% after administration, indicating good absorption characteristics that are crucial for therapeutic applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15)6-12-10(13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15)

InChI Key

UBGXEEAJOMDTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCCC2

Origin of Product

United States

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